(S)-Cyclopropyl(6-fluoropyridin-2-yl)methanamine
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Overview
Description
(S)-Cyclopropyl(6-fluoropyridin-2-yl)methanamine is a compound that features a cyclopropyl group attached to a methanamine moiety, which is further connected to a 6-fluoropyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Cyclopropyl(6-fluoropyridin-2-yl)methanamine typically involves the following steps:
Formation of the Fluoropyridine Intermediate: The initial step involves the synthesis of 6-fluoropyridine, which can be achieved through various fluorination reactions.
Cyclopropylation: The cyclopropyl group is introduced via a cyclopropanation reaction, often using a cyclopropyl halide and a base to form the cyclopropyl intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
(S)-Cyclopropyl(6-fluoropyridin-2-yl)methanamine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or neutral conditions.
Major Products
Oxidation: Oxidized amine derivatives and carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
(S)-Cyclopropyl(6-fluoropyridin-2-yl)methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-Cyclopropyl(6-fluoropyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
(6-Fluoropyridin-2-yl)methanamine: A structurally similar compound without the cyclopropyl group.
(6-Fluoropyridin-2-yl)methanamine dihydrochloride: A salt form of the compound with similar properties.
Uniqueness
(S)-Cyclopropyl(6-fluoropyridin-2-yl)methanamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties, potentially leading to different biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C9H11FN2 |
---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
(S)-cyclopropyl-(6-fluoropyridin-2-yl)methanamine |
InChI |
InChI=1S/C9H11FN2/c10-8-3-1-2-7(12-8)9(11)6-4-5-6/h1-3,6,9H,4-5,11H2/t9-/m0/s1 |
InChI Key |
LBCZCZXODDPNRU-VIFPVBQESA-N |
Isomeric SMILES |
C1CC1[C@@H](C2=NC(=CC=C2)F)N |
Canonical SMILES |
C1CC1C(C2=NC(=CC=C2)F)N |
Origin of Product |
United States |
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